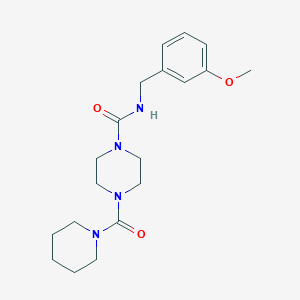
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide, also known as MPDC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPDC is a piperazine derivative that has been investigated for its ability to modulate various signaling pathways in the body. In
Wirkmechanismus
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide exerts its effects through modulation of various signaling pathways in the body. It has been shown to activate the GPR35 receptor, leading to downstream signaling events that regulate immune responses and inflammation. This compound also inhibits the activity of histone deacetylase enzymes, leading to changes in gene expression that may be beneficial in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and improve survival in animal models of sepsis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ability to modulate various signaling pathways and its potential therapeutic applications in cancer and inflammatory diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide. One area of interest is its potential therapeutic applications in cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in various cancer models. Another area of interest is the role of this compound in regulating immune responses and inflammation. Understanding the mechanisms by which this compound modulates these pathways may lead to the development of new therapies for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzylamine with 4-(piperidine-1-carbonyl)piperazine-1-carboxylic acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various disease models. Research has shown that this compound can modulate the activity of the G protein-coupled receptor 35 (GPR35), which is involved in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. This suggests that this compound may have potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(piperidine-1-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-7-5-6-16(14-17)15-20-18(24)21-10-12-23(13-11-21)19(25)22-8-3-2-4-9-22/h5-7,14H,2-4,8-13,15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXABCRSILIXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

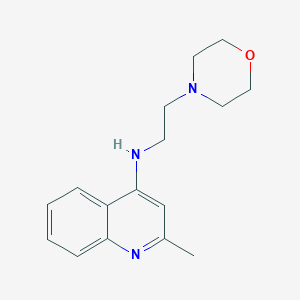
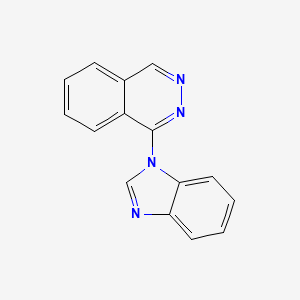

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)

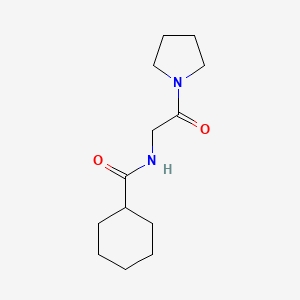
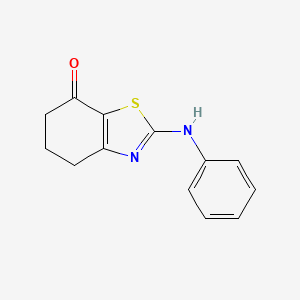
![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)

![2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7441221.png)
![2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine](/img/structure/B7441230.png)

![1-(4-(1,1-Dioxidoisothiazolidin-2-yl)piperidin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7441243.png)
